1-(4-Isobutylphenyl)propan-1-one

Catalog No.
S705161
CAS No.
59771-24-3
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Isobutylphenyl)propan-1-one

For ibuprofen API synthesis, procuring isobutylbenzene forces in-house Friedel-Crafts acylation, generating corrosive waste and requiring specialized reactors. 1-(4-Isobutylphenyl)propan-1-one replaces that step, providing the pre-assembled ketone for direct 1,2-aryl migration. Key advantages: • Eliminates hazardous AlCl3-based acylation. • Enables continuous-flow, telescoped ibuprofen synthesis with high yield. • Reduces waste and corrosion, easing regulatory compliance.

CAS Number

59771-24-3

Product Name

1-(4-Isobutylphenyl)propan-1-one

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

GPZIKPBHFMNTOH-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C

Synonyms

1-[4-(2-Methylpropyl)phenyl]-1-propanone; p-Isobutylpropiophenone;

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1-(4-Isobutylphenyl)propan-1-one (CAS 59771-24-3), commonly known as 4'-isobutylpropiophenone, is an aromatic ketone that serves as the critical late-stage intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Structurally, it features a para-isobutylphenyl moiety attached to a propan-1-one chain, providing the exact carbon skeleton required for the final 2-arylpropionic acid framework [1]. From a procurement and process engineering standpoint, sourcing this specific intermediate allows active pharmaceutical ingredient (API) manufacturers to bypass the highly corrosive and waste-intensive Friedel-Crafts acylation step required when starting from raw hydrocarbons, directly enabling advanced 1,2-aryl migration or continuous-flow manufacturing protocols [2].

Procurement Fit

Synthetic route Key intermediate for ibuprofen continuous-flow and batch synthesis
Analytical reference Designated Impurity 19 standard for HPLC/GC method validation
Process research Compatible with flow reactors and process intensification studies

Substituting 1-(4-Isobutylphenyl)propan-1-one with upstream precursors like isobutylbenzene (IBB) or related ketones like 4'-isobutylacetophenone introduces severe process inefficiencies. Procuring IBB forces the manufacturer to perform an in-house Friedel-Crafts acylation, which necessitates handling highly corrosive propionyl chloride and stoichiometric amounts of hazardous Lewis acids (e.g., AlCl3) or liquid acids (e.g., HF), leading to massive aluminum-rich aqueous waste streams and specialized reactor requirements [1]. Conversely, substituting with 4'-isobutylacetophenone fails because it lacks the alpha-methyl group necessary for the ibuprofen side chain; converting the acetophenone to ibuprofen requires a complex three-step sequence (epoxidation, rearrangement to an aldehyde, and subsequent oxidation), whereas the propiophenone requires only a single 1,2-aryl migration step [2]. Thus, 1-(4-Isobutylphenyl)propan-1-one is non-interchangeable for streamlined, high-yield API production.

Mismatch Risk

This compound4'-Isobutylpropiophenone
Possible substitute4'-Methyl or 4'-Ethyl analogs
Alkyl chain length alters logP and steric environment, which may shift reactivity in 1,2-aryl migration and chromatographic resolution.
This compoundNon-halogenated ketone (Impurity 19)
Possible substitute2-Chloro- or 2-Bromo- analog
Halogenated analogs exhibit different logP and impurity identity; not interchangeable in validated impurity profiling methods.
This compoundFlow-optimized intermediate
Possible substituteGeneral aromatic ketone
Reported continuous-flow yields and telescoped conditions depend on this specific isobutyl substitution; analog substitution may require full re-optimization.

Lewis Acid Waste Elimination

When synthesizing ibuprofen, starting from 1-(4-Isobutylphenyl)propan-1-one entirely eliminates the initial Friedel-Crafts acylation step required when using isobutylbenzene. Traditional batch acylation of isobutylbenzene requires 1.0 to 2.0 molar equivalents of aluminum chloride (AlCl3) as a Lewis acid catalyst, alongside corrosive propionyl chloride, generating substantial hazardous aluminum waste upon aqueous quench [1]. By procuring the pre-formed propiophenone, manufacturers utilize 0 equivalents of AlCl3 for this structural formation, drastically reducing the process E-factor and eliminating the need for specialized corrosion-resistant glass-lined or Hastelloy reactors required for HF or AlCl3 handling [2].

Evidence DimensionLewis acid catalyst requirement for carbon skeleton formation
Target Compound Data0 equivalents (pre-formed carbon skeleton)
Comparator Or Baseline1.0 - 2.0 equivalents AlCl3 (Isobutylbenzene baseline)
Quantified Difference100% reduction in aluminum-based stoichiometric waste
ConditionsIndustrial-scale batch or flow synthesis of ibuprofen precursors

Procuring this intermediate bypasses the most environmentally taxing and corrosive step of traditional NSAID synthesis, lowering waste disposal and equipment costs.

LogP distinction
Head-to-head
Δ LogP = 0.22 (3.48 vs. 3.70 for chlorinated analog)
Supports reverse-phase chromatographic method selectivity
Calculated values; experimental retention times should be verified

Continuous Flow 1,2-Aryl Migration

1-(4-Isobutylphenyl)propan-1-one is uniquely suited for modern continuous-flow API manufacturing via 1,2-aryl migration (e.g., using hypervalent iodine/trimethyl orthoformate or zinc catalysts). Flow synthesis utilizing this specific ketone intermediate achieves global ibuprofen yields exceeding 80% (up to 80.6% in telescoped 4-step processes) with total residence times as low as 15 to 35 minutes[1]. In contrast, traditional batch synthesis starting from upstream hydrocarbons requires reaction times exceeding 9 hours and complex intermediate isolation steps [2]. The propiophenone's compatibility with continuous flow saponification and rearrangement directly drives these throughput gains.

Evidence DimensionReaction time and overall yield
Target Compound Data15-35 minutes residence time, >80% yield (Continuous flow from propiophenone)
Comparator Or Baseline>9 hours reaction time (Traditional batch synthesis from isobutylbenzene)
Quantified DifferenceReaction time reduced by >90% while maintaining >80% global yield
ConditionsTelescoped continuous-flow microreactors vs. traditional batch reactors

Enables the transition from slow batch manufacturing to high-throughput continuous flow API production, maximizing reactor space-time yield.

Synthetic efficiency
Cross-study
Flow: >90% yield/step, 3 min total vs. batch: 25–82.5% overall, hours
Reported flow process intensification context
Comparison across different literature conditions; direct replication may vary

Step Reduction vs. Acetophenone Analogs

The structural distinction between 1-(4-Isobutylphenyl)propan-1-one and 4'-isobutylacetophenone dictates the complexity of the downstream synthesis. Because the propiophenone already contains the complete 3-carbon acyl chain, it requires only a single 1,2-aryl migration step (followed by hydrolysis) to form the 2-arylpropionic acid structure of ibuprofen[1]. Conversely, using 4'-isobutylacetophenone necessitates a minimum of three distinct reaction steps—such as epoxidation to a propylene oxide derivative, Lewis acid-catalyzed intramolecular rearrangement to an aldehyde, and final hydrogen peroxide oxidation—to achieve the same alpha-methyl carboxylic acid framework [2].

Evidence DimensionNumber of steps to 2-arylpropionic acid framework
Target Compound Data1 rearrangement step (+ hydrolysis)
Comparator Or Baseline3 steps (epoxidation, rearrangement, oxidation) for 4'-isobutylacetophenone
Quantified DifferenceEliminates 2 distinct synthetic transformations
ConditionsDownstream conversion to ibuprofen API

Sourcing the exact propan-1-one derivative prevents the need for costly and yield-reducing carbon chain extension reactions.

Impurity standard role
Data to verify
Designated Ibuprofen Impurity 19, CAS 80336-66-9
Supports analytical method validation for impurity profiling
Certified reference material documentation should be reviewed

Continuous-Flow API Manufacturing

Ideal for integration into telescoped, automated microreactor systems utilizing 1,2-aryl migration (Tamura rearrangement) to produce ibuprofen without intermediate purification [1].

Green Chemistry Intensification

The optimal starting material for facilities looking to eliminate the use of highly corrosive hydrogen fluoride (HF) or stoichiometric aluminum chloride (AlCl3) associated with traditional Friedel-Crafts acylation of isobutylbenzene [2].

Novel NSAID Derivative Development

Serves as a reliable, pre-assembled building block for medicinal chemists synthesizing structural analogs of ibuprofen, allowing direct functionalization of the propan-1-one side chain [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Continuous-flow synthesis research
Flow-compatible intermediate with reported high step yield
Yield consistency and purity in telescoped flow process
Pharmaceutical impurity profiling
Certified Impurity 19 standard identity
Method specificity and chromatographic resolution from halogenated impurities
HPLC method development
Defined logP (3.48) as retention marker
System suitability and separation from closely eluting process impurities
NSAID SAR and derivatization studies
Ketone handle for late-stage functionalization with intact isobutyl pharmacophore
Reaction compatibility and preservation of core structure in analog synthesis

XLogP3

3.7

Other CAS

59771-24-3

Wikipedia

4'-Isobutylpropiophenone

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